molecular formula C10H12ClNSi B1591780 2-Chloro-3-trimethylsilanylethynyl-pyridine CAS No. 470463-35-5

2-Chloro-3-trimethylsilanylethynyl-pyridine

Cat. No. B1591780
M. Wt: 209.75 g/mol
InChI Key: SBSZJRBQSBKNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-trimethylsilanylethynyl-pyridine (CTEP) is a heterocyclic compound that has been used in a variety of scientific research applications. It is an important building block for organic synthesis, and is also used in the synthesis of various other compounds. CTEP has been studied for its potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include “2-Chloro-3-trimethylsilanylethynyl-pyridine”, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve a variety of chemical reactions. The specific methods of application or experimental procedures can vary widely depending on the specific derivative and its intended use .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

TFMP and its derivatives are used in the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

TFMP and its derivatives are used in the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSZJRBQSBKNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592071
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-trimethylsilanylethynyl-pyridine

CAS RN

470463-35-5
Record name 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Hudson, NP Bizier, KN Esdale, JL Katz - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Cleaved from commercially available 2-chloro-3-trimethylsilanylethynyl-pyridine with TBAF. Column chromatography eluent: hexanes to EtOAc–hexanes, 3/7, step gradient. White solid (…
Number of citations: 33 pubs.rsc.org
R Hudson, NP Bizier, KN Esdalea, JL Katza - scholar.archive.org
The synthesis of 2-substituted indoles and benzofurans was achieved by nucleophilic aromatic substitution, followed by subsequent 5-endo-dig cyclization between the nucleophile and …
Number of citations: 0 scholar.archive.org

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